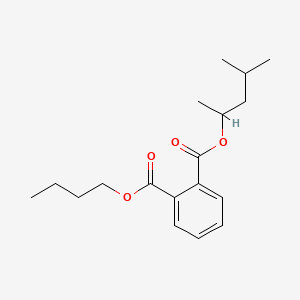

Phthalic acid, butyl 4-methylpent-2-yl ester

Description

Properties

Molecular Formula |

C18H26O4 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

1-O-butyl 2-O-(4-methylpentan-2-yl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C18H26O4/c1-5-6-11-21-17(19)15-9-7-8-10-16(15)18(20)22-14(4)12-13(2)3/h7-10,13-14H,5-6,11-12H2,1-4H3 |

InChI Key |

LZTPMFVLYWXOSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification Approach

The most common and industrially relevant method for preparing phthalic acid esters is the Fischer esterification process:

- Reactants: Phthalic anhydride and the corresponding alcohols (butanol and 4-methylpent-2-ol).

- Catalyst: Typically, a strong acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.

- Reaction Conditions: Heating under reflux, often at temperatures ranging from 120°C to 180°C, with removal of water to drive the equilibrium toward ester formation.

- Purification: The crude ester mixture is purified by fractional distillation or chromatographic methods to isolate the desired mixed ester.

This method allows selective monoesterification or diesterification depending on the molar ratios and reaction times.

Transesterification Method

An alternative preparation involves transesterification, where a preformed phthalate ester (e.g., dibutyl phthalate) reacts with 4-methylpent-2-ol:

- Reactants: Dibutyl phthalate and 4-methylpent-2-ol.

- Catalyst: Basic catalysts such as sodium methoxide, or acidic catalysts.

- Conditions: Elevated temperatures (150–200°C) under inert atmosphere to prevent oxidation.

- Advantages: This method can provide better control over ester substitution patterns and reduce side reactions.

Enzymatic Esterification

Recent research has explored enzymatic catalysis for phthalic acid ester synthesis to improve selectivity and environmental compatibility:

- Enzymes: Lipases such as Candida antarctica lipase B.

- Conditions: Mild temperatures (40–70°C), solvent-free or in organic solvents.

- Outcome: High regioselectivity and fewer by-products, though scalability remains a challenge.

Reaction Parameters and Optimization

Effect of Catalyst Type and Concentration

- Acid catalysts like sulfuric acid are effective but require careful handling due to corrosiveness.

- Solid acid catalysts (e.g., sulfonated resins) offer easier separation and reuse.

- Catalyst concentration typically ranges from 1% to 5% w/w relative to reactants.

Temperature and Reaction Time

- Higher temperatures accelerate the reaction but may cause side reactions or decomposition.

- Optimal reaction times vary from 4 to 12 hours depending on catalyst and reactant ratios.

Molar Ratios of Reactants

- Using excess alcohol shifts the equilibrium toward ester formation.

- For mixed esters like this compound, careful stoichiometric control is necessary to favor the desired monoester.

Purification and Characterization

- Purification: Usually involves vacuum distillation or chromatographic separation (silica gel column chromatography, preparative HPLC).

- Characterization: Confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

- GC-MS Analysis: Widely used for purity assessment and identification of phthalic acid esters in complex mixtures.

Data Table: Typical Preparation Conditions and Properties

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reactants | Phthalic anhydride + butanol + 4-methylpent-2-ol | Molar ratio adjusted for monoester formation |

| Catalyst | Sulfuric acid (1–5% w/w), p-toluenesulfonic acid, or resin | Acid catalyst preferred for Fischer esterification |

| Temperature | 120–180 °C | Reflux conditions |

| Reaction Time | 4–12 hours | Dependent on catalyst and reactant ratio |

| Water Removal | Continuous azeotropic distillation or use of molecular sieves | Drives equilibrium toward ester formation |

| Purification Method | Vacuum distillation, silica gel chromatography | Ensures removal of unreacted alcohols and acids |

| Yield | 70–90% | Varies with reaction conditions |

| Physical State | Colorless liquid | Consistent with typical phthalic esters |

| Molecular Weight | ~320.4 g/mol | Confirmed by mass spectrometry |

Research Outcomes and Analytical Data

- Studies have shown that phthalic acid esters, including butyl 4-methylpent-2-yl ester, can be isolated from natural sources but are predominantly synthesized chemically for industrial use.

- Analytical techniques such as GC-MS have been employed to detect and quantify this compound in various plant extracts and polymer additives, confirming its identity and purity.

- The ester exhibits typical physicochemical properties of phthalates: low volatility, hydrophobicity, and high boiling point, making it suitable as a plasticizer.

- Research indicates that the esterification reaction parameters critically influence the selectivity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions

Phthalic acid, butyl 4-methylpent-2-yl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phthalic acid and butyl 4-methylpent-2-yl alcohol.

Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: Phthalic acid and butyl 4-methylpent-2-yl alcohol.

Oxidation: Phthalic acid and other oxidation products.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Applications in Industry

-

Plasticizer in Polymers :

- Usage : Phthalic acid esters are predominantly used as plasticizers to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC), polyurethanes, and other resins.

- Benefits : The incorporation of phthalic acid, butyl 4-methylpent-2-yl ester into polymer formulations improves their mechanical properties, making them more suitable for various applications including flooring materials, synthetic leather, and packaging materials .

- Coatings and Adhesives :

- Lubricants :

Health and Environmental Concerns

Research into the interactions of phthalic acid esters with biological systems has raised concerns regarding their potential effects on human health and environmental safety. Studies indicate that these compounds can leach from products into the environment, leading to bioaccumulation in living organisms. This accumulation may result in toxicological effects, prompting further investigation into specific interactions of this compound with biological systems .

- Impact on Ecosystems : A study highlighted that phthalates are frequently detected in environmental samples such as water bodies and sediments. The presence of these compounds raises concerns about their impact on aquatic life and ecosystem health .

- Biosynthesis : Recent research indicates that certain microorganisms can biosynthesize phthalate esters, including di-n-butyl phthalate. This finding suggests that these compounds might not only be human-made pollutants but also naturally occurring substances that could influence microbial ecology .

- Toxicological Studies : Investigations have shown that exposure to certain phthalates can disrupt endocrine functions in animals. Such findings underscore the need for comprehensive assessments regarding the safety of using phthalate esters like butyl 4-methylpent-2-yl ester in consumer products .

Mechanism of Action

The mechanism of action of phthalic acid, butyl 4-methylpent-2-yl ester involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structure features a branched alkyl chain (4-methylpent-2-yl), which distinguishes it from linear-chain PAEs like dibutyl phthalate (DBP, C₁₆H₂₂O₄). Key structural analogs include:

Phthalic Acid, 4-Methylpent-2-Yl Nonyl Ester (C₂₃H₃₆O₄): Shares the 4-methylpent-2-yl group but has a longer nonyl chain, increasing hydrophobicity .

Phthalic Acid, Butyl 2-Pentyl Ester (C₁₈H₂₆O₄): Contains a linear pentyl group instead of a branched chain, altering solubility and volatility .

Phthalic Acid, Bis(7-Methyloctyl) Ester (C₂₄H₃₈O₄): Features two branched 7-methyloctyl groups, enhancing molecular weight and persistence .

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Phthalic acid, butyl 4-methylpent-2-yl ester | C₁₆H₂₂O₄ | 278.35 | Branched 4-methylpent-2-yl |

| Dibutyl phthalate (DBP) | C₁₆H₂₂O₄ | 278.34 | Linear butyl chains |

| Phthalic acid, bis(7-methyloctyl) ester | C₂₄H₃₈O₄ | 414.56 | Two branched 7-methyloctyls |

| Phthalic acid, butyl undecyl ester | C₂₃H₃₆O₄ | 392.53 | Long undecyl chain |

Environmental and Industrial Relevance

Environmental Persistence

- Degradation : PAEs with branched chains (e.g., phthalic acid, butyl isobutyl ester ) may resist biodegradation more than linear analogs due to steric hindrance .

- Pollution : DBP and DEHP are prioritized pollutants due to widespread environmental contamination (0.05–2.02 mg/kg in soils) . The target compound’s environmental presence remains understudied but likely follows similar persistence patterns.

Biological Activity

Phthalic acid, butyl 4-methylpent-2-yl ester, is an organic compound belonging to the class of phthalate esters. Its unique structure, comprising a butyl group and a 4-methylpent-2-yl group attached to a phthalate core, grants it specific biological activities and applications, particularly as a plasticizer in various industrial formulations. This article delves into its biological activity, including potential health impacts, environmental interactions, and comparative data with similar compounds.

- Molecular Formula : C₁₉H₂₈O₄

- Molecular Weight : Approximately 306.3966 g/mol

- Solubility : Soluble in organic solvents; poorly soluble in water

The synthesis of this ester typically involves the esterification of phthalic acid with butanol under acidic conditions, often employing catalysts like sulfuric acid to facilitate the reaction .

Biological Activity Overview

Phthalate esters, including butyl 4-methylpent-2-yl ester, have been extensively studied for their biological activities. Key findings include:

- Toxicological Concerns : Phthalates are known for their potential endocrine-disrupting effects and have been linked to reproductive and developmental toxicity in various studies. They can leach from products into the environment and bioaccumulate in living organisms .

- Antimicrobial Properties : Some studies have indicated that phthalate esters exhibit antimicrobial activity. For instance, related compounds like phthalic acid butyl undecyl ester have demonstrated antibacterial and anti-inflammatory effects .

Case Study 1: Environmental Impact and Toxicity

A comprehensive review highlighted that phthalate esters are prevalent in various ecosystems due to their extensive use in consumer products. They have been detected in air, water, and soil samples, raising concerns about their ecological impact and potential human health risks . Epidemiological studies suggest that exposure to these compounds may lead to neurodevelopmental damage in children.

Case Study 2: Antimicrobial Activity

Research on phthalic acid butyl undecyl ester revealed significant antimicrobial activity against various bacterial strains. This suggests that similar phthalate esters might possess comparable properties due to structural similarities .

Comparative Analysis with Related Compounds

The following table summarizes the properties of this compound and other related phthalate esters:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₉H₂₈O₄ | 306.3966 g/mol | Potential endocrine disruptor; antimicrobial activity |

| Di-n-butyl Phthalate | C₁₄H₂₂O₄ | 390.62 g/mol | Known plasticizer; reproductive toxicity |

| Diethyl Phthalate | C₁₂H₁₄O₄ | 222.24 g/mol | Commonly used in cosmetics; potential carcinogen |

| Butyl Benzyl Phthalate | C₁₅H₂₁O₄ | 302.39 g/mol | Used in industrial applications; endocrine disruptor |

Q & A

Q. What analytical methods are recommended for quantifying trace amounts of phthalic acid, butyl 4-methylpent-2-yl ester in environmental or biological samples?

To detect trace levels (e.g., 0.5–0.7% in complex matrices), gas chromatography-mass spectrometry (GC-MS) is the gold standard. Key steps include:

- Sample preparation : Use solid-phase extraction (SPE) to minimize matrix interference.

- Column selection : Opt for a polar capillary column (e.g., DB-5ms) to resolve isomers.

- Detection parameters : Monitor fragment ions specific to the ester (e.g., m/z 149 for phthalate backbone) to enhance specificity .

- Contamination control : Use glass vials with PTFE-lined caps, as plastic components may leach phthalates and skew results .

Q. How can researchers distinguish this compound from structurally similar esters in mixed samples?

Leverage retention indices (RI) and mass spectral libraries :

- Compare RI values against standards (e.g., RI = 34.8 for analogous esters in GC-MS) .

- Analyze diagnostic ions: For example, m/z 167 (butyl 4-methylpent-2-yl fragment) vs. m/z 149 (common phthalate ion) .

- Use high-resolution MS (HRMS) to resolve co-eluting isomers by exact mass differences (e.g., C20H30O4 vs. C22H34O4) .

Q. What are the primary challenges in synthesizing this compound, and how can purity be ensured?

Synthesis via acid-catalyzed esterification requires:

- Anhydrous conditions : To prevent hydrolysis of the ester product.

- Purification : Use silica gel chromatography with a hexane/ethyl acetate gradient to separate unreacted phthalic anhydride and alcohol byproducts.

- Purity validation : Confirm via <sup>1</sup>H-NMR (e.g., absence of hydroxyl peaks at δ 2–5 ppm) and GC-MS (>95% purity) .

Q. How do the physicochemical properties of this ester influence its environmental persistence?

Key properties include:

- Hydrophobicity (log P ~8–9): Enhances adsorption to organic matter in soil/water.

- Volatility : Low vapor pressure (<0.1 Pa at 25°C) limits atmospheric dispersal.

- Hydrolysis resistance : Stability under neutral pH reduces abiotic degradation .

These traits necessitate studies on long-term accumulation in sediments .

Q. What are the best practices for storing this compound to prevent degradation?

- Temperature : Store at –20°C in amber glass vials to avoid photodegradation.

- Humidity control : Use desiccants to minimize hydrolysis.

- Solvent choice : Dissolve in non-polar solvents (e.g., hexane) rather than alcohols or water .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in low-concentration detection (e.g., 0.5–0.7%) of this ester?

- Replicate analysis : Perform ≥3 technical replicates to assess method precision.

- Blank correction : Subtract background signals from control samples (e.g., solvent blanks) to account for contamination .

- Limit of quantification (LOQ) : Validate using serial dilutions; report values with confidence intervals (e.g., LOQ = 0.1% ± 0.02%) .

Q. What experimental approaches are suitable for studying its biodegradation pathways in aerobic microbial consortia?

Q. How can computational modeling predict the ester’s interactions with biological receptors (e.g., endocrine disruptor targets)?

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

Q. How can researchers address batch-to-batch variability in synthetic or isolated samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.